molecular formula C10H17NO2 B13814263 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-

Cat. No.: B13814263
M. Wt: 183.25 g/mol
InChI Key: FJEXNHMZWVMHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxa-3-azaspiro[45]decan-2-one,7-ethyl- is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated spirocyclic structures.

Scientific Research Applications

1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl- stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and material science.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

7-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H17NO2/c1-2-8-4-3-5-10(6-8)7-11-9(12)13-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

FJEXNHMZWVMHDK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)CNC(=O)O2

Origin of Product

United States

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